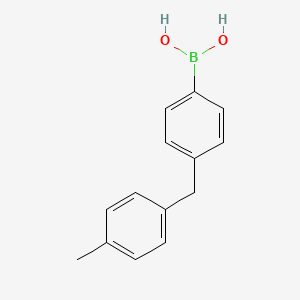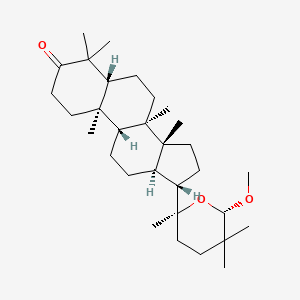
Cyclopentyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyne is a cycloalkyne containing five carbon atoms in the ring. Due to the ideal bond angle of 180° at each atom of the alkyne but the structural requirement that the bonds form a ring, this chemical is a highly strained structure, and the triple bond is highly reactive . The chemical formula for this compound is C₅H₆ .
Métodos De Preparación
Chemists employ various methods for the synthesis of cyclopentyne, with the chosen method often depending on the specific requirements of the intended application. One popular method is through the elimination of haloalkanes, where a cyclopentyl dihalide undergoes elimination to form this compound . In the first step, a cyclopentyl dihalide is treated with a base to initiate the elimination process. In the next step, the elimination process results in the formation of a carbon-carbon triple bond, yielding this compound .
Análisis De Reacciones Químicas
Cyclopentyne is highly reactive due to the ring strain from the five-membered structure and the presence of a carbon-carbon triple bond . It readily participates in addition reactions, making it a valuable compound in synthetic organic chemistry . The triple bond easily undergoes both [2+2] and [4+2] cycloaddition reactions . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .
Aplicaciones Científicas De Investigación
Cyclopentyne’s remarkable reactivity and properties have enabled its use in several applications, particularly within the realm of synthetic organic chemistry . It serves as an intermediate in the synthesis of complex organic compounds, often lending its structure to create more intricate chemical architectures . One primary application is in the field of pharmaceuticals, where this compound and its derivatives can serve as key components in the synthesis of a variety of drugs . Additionally, this compound has made a considerable impact on scientific research, particularly in organic synthesis and material science . Its reactive nature allows it to form a wide array of complex structures, making it a valuable tool in synthetic methodologies .
Mecanismo De Acción
The mechanism by which cyclopentyne exerts its effects is primarily through its highly reactive triple bond. The triple bond easily undergoes cycloaddition reactions, forming new bonds and structures . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .
Comparación Con Compuestos Similares
Cyclopentyne is less stable than its six-membered counterpart, cyclohexyne, due to the reduced ring strain in the latter . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .
Similar compounds include:
- Cyclohexyne
- Benzyne
- Cyclooctyne
This compound’s unique reactivity and properties make it a valuable compound in synthetic organic chemistry and scientific research .
Propiedades
Número CAS |
1120-58-7 |
|---|---|
Fórmula molecular |
C5H6 |
Peso molecular |
66.10 g/mol |
Nombre IUPAC |
cyclopentyne |
InChI |
InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2 |
Clave InChI |
CPGPQFYAGKHQTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC#CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)

![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)

![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)






